
BIO399
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIO399 is a RORγt inverse agonist.
Wissenschaftliche Forschungsanwendungen
Biosensor Development for Pesticide Detection
BIO399 has been utilized in the development of biosensors for detecting organophosphorus pesticides. Istamboulié et al. (2007) describe a biosensor employing genetically engineered acetylcholinesterase (B394) for the highly sensitive detection of such pesticides. This biosensor, using magnetic microbeads, demonstrated a significant increase in sensitivity compared to traditional sensors, capable of detecting concentrations as low as 1.31x10^(-11)M for specific pesticides (Istamboulié et al., 2007).
Investigating Mitochondrial Activity and Cytoprotection
In the study of mitochondrial bioenergetics and oxidative stress, this compound (referred to as AP39) was found to have cytoprotective effects and to protect against mitochondrial DNA damage in endothelial cells. Szczesny et al. (2014) showed that AP39 improved mitochondrial function and reduced oxidative damage under stress conditions, indicating its potential as a therapeutic agent for diseases related to mitochondrial dysfunction (Szczesny et al., 2014).
Enhancing Bioimaging Techniques
This compound has contributed to advancements in bioimaging, particularly in visualizing infections in animal models. Francis et al. (2001) utilized a genetically modified bacterium, Streptococcus pneumoniae, for bioluminescent imaging in live mice. This method allowed for non-invasive monitoring of pneumococcal infections and antibiotic treatment efficacy in real-time (Francis et al., 2001).
Applications in Gene Delivery and RNA Interference
This compound has been instrumental in developing gene delivery systems and RNA interference techniques. Zhao et al. (2017) describe using a surface charge tunable fluorescent protein (H39GFP) for OR logic gates in living cells. This technology facilitated the transfection of functional nucleic acids and RNA interference, showcasing potential applications in targeted gene therapy (Zhao et al., 2017).
Investigating Protein Engineering and Sensor Development
Lei et al. (2015) demonstrated the use of a variant of green fluorescent protein (H39GFP), developed through protein resurfacing, for detecting copper(II) ions and acetylcholinesterase activity. This approach highlights the potential of engineered proteins in creating sensitive and versatile biosensors (Lei et al., 2015).
Enhancing Biomarker Detection
Du et al. (2011) developed an electrochemical immunosensor using graphene oxide as a nanocarrier to detect phosphorylated proteins, which are crucial biomarkers in clinical diagnoses. The enhanced sensitivity of this method, facilitated by the use of this compound, indicates its utility in early disease detection (Du et al., 2011).
Eigenschaften
Molekularformel |
C23H27F3N2O4S |
|---|---|
Molekulargewicht |
484.5342 |
IUPAC-Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17(12-20(19)32-14-22(4,5)21(27)29)28(13-23(24,25)26)33(30,31)18-9-7-15(2)16(3)11-18/h7-12H,6,13-14H2,1-5H3 |
InChI-Schlüssel |
NWOKNZFZDJIXMB-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(N(S(C2=CC=C(C)C(C)=C2)(=O)=O)CC(F)(F)F)C=C1OCC3(C)C)C3=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BIO399; BIO 399; BIO 399; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


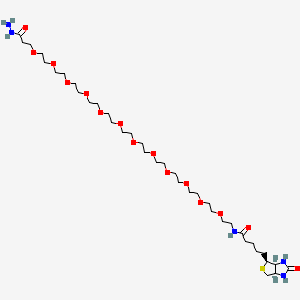
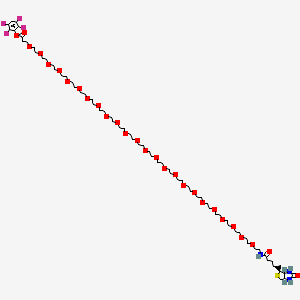
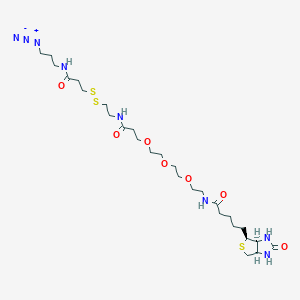
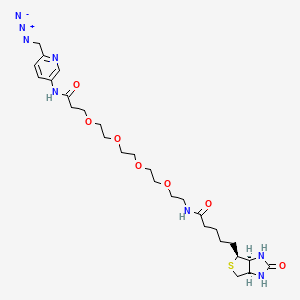


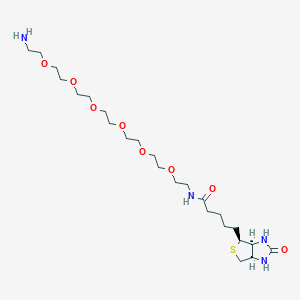
![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)

